N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety
Preparation Methods
The synthesis of N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with a mesitylsulfonyl-substituted pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Chemical Reactions Analysis
N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N'-(2-cyanophenyl)-N-{[1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can be compared with other compounds that feature similar structural elements, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their diverse biological activities.
Mesitylsulfonyl-substituted compounds: These compounds contain the mesitylsulfonyl group and are studied for their potential as enzyme inhibitors.
Oxalamide derivatives: These compounds feature the oxalamide moiety and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of these structural elements, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4S/c1-15-11-16(2)21(17(3)12-15)32(30,31)27-10-6-8-19(27)14-25-22(28)23(29)26-20-9-5-4-7-18(20)13-24/h4-5,7,9,11-12,19H,6,8,10,14H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSBHSUQASLVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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